molecular formula C26H44N2O4 B12675142 4-(Methyloctadecylamino)-3-nitrobenzoic acid CAS No. 94160-44-8

4-(Methyloctadecylamino)-3-nitrobenzoic acid

Cat. No.: B12675142
CAS No.: 94160-44-8
M. Wt: 448.6 g/mol
InChI Key: CITOGJZWCOOZGD-UHFFFAOYSA-N
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Description

4-(Methyloctadecylamino)-3-nitrobenzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a nitro group at the third position and a methyloctadecylamino group at the fourth position of the benzoic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methyloctadecylamino)-3-nitrobenzoic acid typically involves a multi-step process. One common method starts with the nitration of benzoic acid to introduce the nitro group at the third position. This is followed by the alkylation of the amino group with methyloctadecylamine. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and alkylation processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters. The use of green chemistry principles, such as solvent recycling and waste minimization, is also becoming increasingly important in industrial production.

Chemical Reactions Analysis

Types of Reactions

4-(Methyloctadecylamino)-3-nitrobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 4-(Methyloctadecylamino)-3-aminobenzoic acid, while substitution reactions can produce a variety of functionalized benzoic acid derivatives.

Scientific Research Applications

4-(Methyloctadecylamino)-3-nitrobenzoic acid has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Methyloctadecylamino)-3-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets involved are still under investigation.

Comparison with Similar Compounds

4-(Methyloctadecylamino)-3-nitrobenzoic acid can be compared with other similar compounds, such as:

    4-Amino-3-nitrobenzoic acid: Lacks the methyloctadecylamino group, resulting in different chemical and biological properties.

    4-(Methyloctadecylamino)-3-aminobenzoic acid: Formed by the reduction of the nitro group, with distinct reactivity and applications.

    4-(Methyloctadecylamino)-3-chlorobenzoic acid: A substitution product with different functional properties.

Properties

CAS No.

94160-44-8

Molecular Formula

C26H44N2O4

Molecular Weight

448.6 g/mol

IUPAC Name

4-[methyl(octadecyl)amino]-3-nitrobenzoic acid

InChI

InChI=1S/C26H44N2O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-27(2)24-20-19-23(26(29)30)22-25(24)28(31)32/h19-20,22H,3-18,21H2,1-2H3,(H,29,30)

InChI Key

CITOGJZWCOOZGD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCN(C)C1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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